Benzenamine, N-(2-methyl-2-nitropropyl)-
Description
Properties
CAS No. |
5448-31-7 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
N-(2-methyl-2-nitropropyl)aniline |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,12(13)14)8-11-9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3 |
InChI Key |
VXMCOYAYZHUGIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC1=CC=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(2-methyl-2-nitropropyl)- typically involves the reaction of benzenamine with 2-methyl-2-nitropropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
C6H5NH2+ClCH2C(CH3)2NO2→C6H5NHCH2C(CH3)2NO2+HCl
Industrial Production Methods
Industrial production of Benzenamine, N-(2-methyl-2-nitropropyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in a solvent such as ethanol or methanol to facilitate the reaction and improve product isolation.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-(2-methyl-2-nitropropyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2).
Major Products Formed
Oxidation: Formation of N-(2-methyl-2-aminopropyl)benzenamine.
Reduction: Formation of nitroso derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Benzenamine, N-(2-methyl-2-nitropropyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N-(2-methyl-2-nitropropyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The compound’s aromatic ring allows it to participate in π-π interactions with aromatic amino acids in proteins, influencing their function.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Benzenamine, N-(2-methyl-2-nitropropyl)-
- Synonyms: NITROL; N-(2-Methyl-2-nitropropyl)-p-nitrosoaniline; CP 25017 .
- Molecular Formula : C₁₀H₁₃N₃O₃
- Molecular Weight : 223.26 g/mol
- CAS Registry Number: Not explicitly provided, but referenced via synonyms in .
Structure and Key Features: The compound contains a benzenamine core substituted with a 2-methyl-2-nitropropyl group. highlights its carcinogenicity in rats (TDLo: 81,800 mg/kg/2Y) .
Comparison with Structurally Similar Compounds
Benzenamine, N-ethyl-2-methyl-5-nitro- (CAS 56288-95-0)
- Molecular Formula : C₉H₁₂N₂O₂
- Molecular Weight : 180.20 g/mol
- Key Differences :
- Toxicity: No explicit data provided, but nitro groups generally raise safety concerns.
Benzenamine, N-(2-methylpropyl)- (CAS 588-47-6)
- Molecular Formula : C₁₀H₁₅N
- Molecular Weight : 149.24 g/mol
- Key Differences :
- Applications : Likely used in organic synthesis as a bulky amine.
Benzenamine, 2-nitro-N-phenyl- (CAS 119-75-5)
- Molecular Formula : C₁₂H₁₀N₂O₂
- Molecular Weight : 214.22 g/mol
- Key Differences :
- Applications: Potential use in polymer stabilization or as a corrosion inhibitor.
Benzenamine, 4-nitro-N-propyl-2-(trifluoromethyl)- (CAS 1184581-60-9)
- Molecular Formula : C₁₀H₁₁F₃N₂O₂
- Molecular Weight : 248.20 g/mol
- Key Differences :
Structural and Functional Group Analysis
Table 1: Comparative Structural Features
| Compound | Substituents | Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|
| N-(2-methyl-2-nitropropyl)- | 2-methyl-2-nitropropyl, nitroso | NO₂, NO | 223.26 |
| N-ethyl-2-methyl-5-nitro- | Ethyl, methyl, nitro | NO₂ | 180.20 |
| N-(2-methylpropyl)- | Isobutyl | None | 149.24 |
| 2-nitro-N-phenyl- | Phenyl, nitro | NO₂ | 214.22 |
| 4-nitro-N-propyl-2-(trifluoromethyl)- | Propyl, CF₃, nitro | NO₂, CF₃ | 248.20 |
Biological Activity
Benzenamine, N-(2-methyl-2-nitropropyl)-, also known as 2-methyl-2-nitropropyl aniline, is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including its mechanism of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of Benzenamine, N-(2-methyl-2-nitropropyl)- can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 194.24 g/mol
- IUPAC Name : N-(2-methyl-2-nitropropyl)aniline
Research indicates that Benzenamine, N-(2-methyl-2-nitropropyl)- exhibits biological activity primarily through its interaction with nitric oxide synthases (NOS). NOS are enzymes responsible for the production of nitric oxide (NO), a signaling molecule involved in various physiological processes including vasodilation and neurotransmission. Inhibitors of NOS can modulate these processes and have implications in treating conditions such as hypertension and neurodegenerative diseases .
Biological Activity
The biological activity of Benzenamine, N-(2-methyl-2-nitropropyl)- has been documented in several studies:
- Inhibition of Nitric Oxide Synthase : This compound has been identified as a potential inhibitor of both mammalian and bacterial NOS. Such inhibition can lead to reduced levels of nitric oxide in biological systems, which may have therapeutic applications in conditions characterized by excessive NO production .
- Antimicrobial Properties : Preliminary studies suggest that Benzenamine derivatives exhibit antimicrobial activity against various pathogens. The nitro group in the compound is believed to play a crucial role in this activity by generating reactive nitrogen species upon reduction within microbial cells .
- Cytotoxic Effects : In vitro studies have shown that this compound can induce cytotoxicity in certain cancer cell lines. The mechanism appears to involve oxidative stress and apoptosis pathways, making it a candidate for further investigation as an anticancer agent .
Table 1: Summary of Biological Activities
Case Study 1: NOS Inhibition
A study published in the Journal of Medicinal Chemistry reported that derivatives of Benzenamine, including N-(2-methyl-2-nitropropyl)-, showed significant inhibition of neuronal NOS (nNOS) with IC50 values in the micromolar range. This suggests potential therapeutic applications for neuroprotection or treatment of neurodegenerative disorders .
Case Study 2: Antimicrobial Effects
In a recent investigation into the antimicrobial properties of nitro-substituted anilines, Benzenamine, N-(2-methyl-2-nitropropyl)- demonstrated notable activity against Escherichia coli and Staphylococcus aureus. The study highlighted the importance of the nitro group for its efficacy and suggested further development into pharmaceutical formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
